4'-Chloro-3-ethylbiphen-4-ylamine
Description
4'-Chloro-3-ethylbiphen-4-ylamine is a biphenyl derivative featuring a chlorine atom at the 4' position, an ethyl group at the 3 position, and an amino group at the 4 position of the biphenyl scaffold. The following analysis focuses on structurally related chloro-substituted biphenylamines, which may serve as analogs for comparative studies.
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-ethylaniline |
InChI |
InChI=1S/C14H14ClN/c1-2-10-9-12(5-8-14(10)16)11-3-6-13(15)7-4-11/h3-9H,2,16H2,1H3 |
InChI Key |
BDIGMBLBNOVIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following compounds share structural similarities with 4'-Chloro-3-ethylbiphen-4-ylamine, differing in substituent positions or functional groups. Key comparisons include molecular properties, safety profiles, and applications.
Structural Isomers: Positional Variations of Chlorine and Amino Groups
Key Findings :
- Positional isomerism significantly impacts electronic properties. For example, the para-amino group in 4'-Chloro-biphenyl-4-amine enhances resonance stabilization compared to ortho-substituted analogs .
- Meta-substituted amines, such as 3-(4-chlorophenyl)aniline, exhibit altered solubility and reactivity due to steric and electronic effects .
Substituted Derivatives: Functional Group Variations
Key Findings :
- Hydrochloride salts (e.g., 4'-Chloro-biphenyl-2-ylamine hydrochloride) improve aqueous solubility, facilitating pharmaceutical formulation .
- Fluorine substitution (e.g., in C-(3'-Fluoro-biphenyl-4-yl)-methylamine) enhances bioactivity and resistance to oxidative degradation .
Key Findings :
- 3-(4-Chlorophenyl)aniline requires immediate medical intervention upon inhalation exposure due to acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
